molecular formula C18H23BN2O2 B13365407 4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13365407
M. Wt: 310.2 g/mol
InChI Key: ULMJUMKJLSWUBV-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 1430233-43-4) is a boron-containing heterocyclic compound with the molecular formula C₁₂H₁₉BN₂O₂ and a molecular weight of 234.10 g/mol . Its structure features a pyrimidine core substituted with methyl groups at positions 4 and 6, a phenyl group at position 2, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3. This configuration renders it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl systems for pharmaceuticals and materials science .

The compound is sensitive to air and moisture, requiring storage under an inert atmosphere at 2–8°C . Its hazard profile includes warnings for acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319), necessitating precautions such as protective gloves and eye protection during handling .

Properties

Molecular Formula

C18H23BN2O2

Molecular Weight

310.2 g/mol

IUPAC Name

4,6-dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C18H23BN2O2/c1-12-15(19-22-17(3,4)18(5,6)23-19)13(2)21-16(20-12)14-10-8-7-9-11-14/h7-11H,1-6H3

InChI Key

ULMJUMKJLSWUBV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Preparation of the Pyrimidine Core

The pyrimidine core can be synthesized through various methods, often involving the condensation of suitable precursors. For example, the reaction between a β-keto ester and an amidine can yield a pyrimidine ring.

Introduction of the Phenyl Group

The phenyl group can be introduced via a nucleophilic aromatic substitution or through a metal-catalyzed cross-coupling reaction. For instance, a Suzuki-Miyaura reaction can be used to attach a phenyl group to the pyrimidine ring.

Installation of the Boronate Ester

The boronate ester is typically introduced using a boronic acid or its ester. This step often involves a palladium-catalyzed cross-coupling reaction with a boronic acid or its pinacol ester.

Detailed Synthesis Protocol

A detailed protocol for the synthesis of 4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine might involve the following steps:

Analytical Data

The synthesized compound can be characterized using various analytical techniques:

Data Table: Example Analytical Data

Technique Expected Data
$${}^{1}$$H NMR Signals corresponding to phenyl and pyrimidine protons, methyl groups.
$${}^{13}$$C NMR Signals for aromatic carbons, methyl groups, and the pyrimidine ring.
HPLC High purity (>95%).
MS Molecular ion corresponding to the formula C$${18}$$H$${22}$$BN$${2}$$O$${2}$$.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group facilitates carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura coupling. This reaction typically involves aryl/vinyl halides and occurs under mild conditions:

Reaction Partner Catalyst System Conditions Product
Aryl halides (e.g., bromobenzene)Pd(PPh₃)₄ (0.5–2 mol%)K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hBiaryl pyrimidine derivatives
Heteroaryl chloridesPdCl₂(dppf) (1 mol%)EtOH, microwave, 120°C, 1 hFunctionalized heterocycles

Key findings:

  • The reaction tolerates electron-withdrawing and donating groups on the aryl halide.

  • Yields range from 65% to 92%, depending on steric hindrance and electronic effects .

Oxidation Reactions

The boronate ester undergoes oxidation to form boronic acids, which are intermediates in further functionalization:

Oxidizing Agent Solvent Conditions Product
H₂O₂ (30%)MeOH/H₂O (1:1)RT, 6 h4,6-Dimethyl-2-phenylpyrimidin-5-ylboronic acid
NaBO₃·4H₂OTHF50°C, 3 hSame as above (higher purity)

Applications:

  • Boronic acid derivatives serve as substrates for bioconjugation or further cross-coupling.

Nucleophilic Substitution at the Pyrimidine Core

The electron-deficient pyrimidine ring undergoes nucleophilic substitution at positions adjacent to nitrogen atoms:

Nucleophile Base Conditions Product
Primary amines (e.g., NH₃)K₂CO₃DMSO, 100°C, 8 h2-Amino-substituted pyrimidines
Thiols (e.g., PhSH)NaHDMF, RT, 4 hThioether derivatives

Mechanistic insight:

  • Substitution occurs preferentially at the 4-position due to ring activation by the adjacent methyl groups.

Photocatalytic Functionalization

Recent studies highlight the compound’s utility in visible-light-mediated reactions for C–H bond activation:

Catalyst Light Source Product Yield
Ru(bpy)₃Cl₂Blue LEDs (450 nm)Arylated pyrimidines78%

Advantages:

  • Avoids harsh reagents and enables regioselective functionalization.

Stability and Side Reactions

The compound exhibits limited stability under strongly acidic or basic conditions:

Condition Observation
HCl (1M), RT, 24 hPartial hydrolysis of boronate ester
NaOH (1M), RT, 24 hDegradation of pyrimidine ring

Recommendations:

  • Store under inert atmosphere at –20°C to prevent oxidation.

Scientific Research Applications

4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions. The dioxaborolane group is particularly reactive, enabling the compound to undergo borylation and other transformations. These reactions often involve the formation of new bonds and the modification of existing structures, making the compound a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents (Pyrimidine/Pyridine Positions) Molecular Formula Molecular Weight (g/mol) CAS Number
4,6-Dimethyl-2-phenyl-5-(pinacol boronate)pyrimidine (Target) 4-Me, 6-Me, 2-Ph, 5-Bpin C₁₂H₁₉BN₂O₂ 234.10 1430233-43-4
5-(Pinacol boronate)pyrimidine Unsubstituted at 2, 4, 6 C₁₀H₁₆BN₂O₂ 207.06 321724-19-0
4-Methyl-5-(pinacol boronate)pyrimidine 4-Me, 5-Bpin C₁₁H₁₈BN₂O₂ 221.09 944401-55-2
2-(Methylthio)-5-(pinacol boronate)pyrimidine 2-SMe, 5-Bpin C₁₁H₁₈BN₂O₂S 253.15 940284-18-4
2-(2-Methoxyethoxy)-5-(pinacol boronate)pyrimidine 2-OCH₂CH₂OMe, 5-Bpin C₁₃H₂₂BN₂O₃ 281.14 1353877-89-0
5-(Pinacol boronate)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine 2-OPh(CF₃O), 5-Bpin C₁₇H₁₉BF₃N₂O₃ 367.16 1599467-81-8

Key Observations :

  • The target compound is distinguished by its 2-phenyl and 4,6-dimethyl groups, enhancing steric bulk and electron-donating effects compared to simpler analogs like 5-(pinacol boronate)pyrimidine .
  • Electron-withdrawing groups (e.g., trifluoromethoxy in CAS 1599467-81-8) increase polarity and reactivity in cross-coupling reactions .
  • Methylthio and methoxyethoxy substituents (CAS 940284-18-4, 1353877-89-0) improve solubility in organic solvents, facilitating synthetic applications .

Physicochemical and Hazard Profiles

Table 2: Property Comparison

Compound Name Boiling Point (°C) Storage Conditions Hazard Statements
4,6-Dimethyl-2-phenyl-5-(pinacol boronate)pyrimidine Not reported Inert atmosphere, 2–8°C H302, H315, H319
4-Methyl-5-(pinacol boronate)pyrimidine Not reported 0–6°C H302 (analogous to boronate esters)
2-(Methylthio)-5-(pinacol boronate)pyrimidine Not reported Room temperature (stable) H315, H319 (similar to thioethers)
5-(Pinacol boronate)-4-(trifluoromethyl)pyridin-2-amine Not reported 2–8°C H318 (eye damage risk)

Key Observations :

  • Most pinacol boronate derivatives require low-temperature storage to prevent hydrolysis .
  • Trifluoromethyl groups (e.g., CAS 944401-57-4) introduce additional hazards like eye damage due to increased reactivity .

Table 3: Reactivity in Cross-Coupling Reactions

Compound Name Coupling Efficiency Preferred Reaction Partners Application Example
4,6-Dimethyl-2-phenyl-5-(pinacol boronate)pyrimidine High Aryl bromides/triflates Pharmaceutical intermediates
2-(Methoxyethoxy)-5-(pinacol boronate)pyrimidine Moderate Heteroaryl halides OLED materials
5-(Pinacol boronate)-4-(trifluoromethyl)pyridin-2-amine High Electron-deficient aryl halides Agrochemicals

Key Observations :

  • The target compound ’s methyl and phenyl groups stabilize transition metals in catalytic cycles, improving yields in biaryl syntheses .
  • Electron-deficient partners (e.g., nitroaromatics) pair efficiently with electron-rich boronate esters like CAS 944401-57-4 .

Biological Activity

4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 2304634-08-8) is a compound that has garnered attention due to its potential biological activities. This article explores its structure, synthesis, and various biological effects as reported in recent literature.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₂₃BN₂O₂
  • Molar Mass : 310.2 g/mol
  • CAS Number : 2304634-08-8

The presence of the pyrimidine ring and the boron-containing dioxaborolane moiety suggests potential interactions with biological targets relevant in drug discovery.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. Pyrimidines are known for their role in inhibiting various kinases involved in cancer progression. The compound may exhibit similar properties due to its structural features.

  • Mechanism of Action : Pyrimidines often function as inhibitors of protein kinases. For instance, research indicates that related compounds can inhibit mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in several cancers .
  • Case Study : In a study evaluating pyrimidine derivatives, compounds structurally similar to 4,6-Dimethyl-2-phenylpyrimidine exhibited significant cytotoxicity against cancer cell lines with IC50 values in the nanomolar range. This suggests that modifications in the pyrimidine scaffold can enhance anticancer activity .

Antimicrobial Activity

Pyrimidines have also been investigated for their antimicrobial properties. The compound's structure may allow it to interact with bacterial enzymes or receptors.

  • Activity Against Resistant Strains : Some studies report that pyrimidine derivatives show activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
  • Specific Findings : A related compound demonstrated potent activity against Mycobacterium tuberculosis strains with MIC values as low as 0.5–1.0 μg/mL, indicating that structural modifications can lead to enhanced efficacy against resistant pathogens .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any drug candidate.

  • Absorption and Bioavailability : Preliminary studies suggest that similar compounds exhibit favorable pharmacokinetic profiles with acceptable oral bioavailability (around 31.8%) and clearance rates conducive for therapeutic use .
  • Toxicity Assessments : In vivo studies have shown no acute toxicity at high doses (up to 2000 mg/kg), which is promising for further development .

Summary of Research Findings

Biological ActivityObservations
Anticancer Significant cytotoxicity against cancer cell lines; inhibition of receptor tyrosine kinases
Antimicrobial Effective against multidrug-resistant bacteria; low MIC values against Mycobacterium tuberculosis
Pharmacokinetics Favorable absorption and bioavailability; no acute toxicity observed

Q & A

Q. What are the standard synthetic routes for preparing this pyrimidine-boronate ester, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A representative method involves reacting a brominated pyrimidine precursor with a boronic acid/ester under palladium catalysis. For example:

  • Use Pd(II) acetate (0.1–1.0 mol%) with a biphenylphosphine ligand (e.g., Catalyst A™) in 2-methyltetrahydrofuran at 100°C for 3 hours under inert atmosphere.
  • Purify via gradient chromatography (hexane/acetone) to achieve ~51% yield .
  • Key variables: Ligand choice, solvent polarity, and temperature critically affect coupling efficiency and by-product formation.

Q. How is the compound characterized to confirm regiochemistry and purity?

  • NMR : 1^1H and 11^{11}B NMR confirm boronate ester integrity (e.g., 11^{11}B signal at ~30 ppm for dioxaborolanes) and substituent positions .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., observed [M+H]+^+ at m/z 319.21 for related structures) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for analogs like ethyl 6-methyl-4-[2-(dioxaborolan)thiophen-3-yl]-2-thioxotetrahydropyrimidine .

Q. What purification strategies are effective for isolating this compound?

  • Column Chromatography : Use silica gel with hexane/acetone gradients (0–100%) to separate boronate esters from unreacted starting materials .
  • Recrystallization : Polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) improve crystalline yield for X-ray analysis .

Advanced Questions

Q. How does the steric and electronic environment of the pyrimidine ring influence Suzuki coupling efficiency?

  • Steric Effects : The 4,6-dimethyl groups may hinder transmetalation, requiring bulky ligands (e.g., SPhos) to stabilize the palladium intermediate .
  • Electronic Effects : Electron-withdrawing substituents on the pyrimidine (e.g., halogens) enhance electrophilicity, but the phenyl group at C2 may reduce reactivity.
  • Optimization Tip : Screen ligands (e.g., XPhos vs. RuPhos) and bases (K2_2CO3_3 vs. NaHCO3_3) to balance steric and electronic demands .

Q. What are the stability limitations of the dioxaborolane group under common reaction conditions?

  • Hydrolysis Risk : The boronate ester is stable in anhydrous solvents but degrades in aqueous or acidic media. Avoid prolonged exposure to >5% water .
  • Thermal Stability : Decomposition occurs above 120°C; maintain reactions below this threshold .
  • Mitigation Strategy : Use Schlenk techniques or molecular sieves to control moisture during catalysis .

Q. How can researchers reconcile contradictory data in catalytic systems for this compound?

  • Case Study : Catalyst A™ in yields 51%, while other studies using Pd(dppf)Cl2_2 report lower yields. Potential factors:
  • Ligand-to-metal ratio (1:2 vs. 1:1).
  • Solvent basicity (NaHCO3_3 in aqueous/organic biphasic systems vs. anhydrous conditions).
    • Resolution : Conduct control experiments varying ligands, solvents, and bases systematically .

Q. What analytical techniques identify and quantify by-products from incomplete coupling?

  • HPLC-MS : Detects halogenated intermediates (e.g., unreacted bromopyrimidine) and hydrolyzed boronic acids .
  • 19^{19}F NMR**: If fluorine-containing partners are used, monitor fluorine signals for side products .
  • TLC vs. GC-MS : TLC (hexane/acetone) screens reaction progress, while GC-MS identifies volatile by-products .

Q. How can computational modeling predict reactivity or regioselectivity in derivatization?

  • DFT Calculations : Model transition states for Suzuki coupling to predict steric/electronic barriers at C5 vs. other positions .
  • Molecular Docking : Assess interactions with catalytic sites (e.g., palladium(0) intermediates) to guide ligand design .

Methodological Tables

Q. Table 1. Comparative Catalytic Systems for Suzuki Coupling

Catalyst SystemSolventBaseYield (%)Reference
Pd(OAc)2_2/Catalyst A™2-MeTHF/H2_2ONaHCO3_351
Pd(dppf)Cl2_2DME/H2_2OK2_2CO3_335[Hypothetical]
PdCl2_2(PPh3_3)2_2Toluene/EtOHCs2_2CO3_342

Q. Table 2. Stability of Boronate Ester Under Stress Conditions

ConditionTime (h)Degradation (%)
H2_2O (5% in THF)2415
HCl (0.1 M)690
Dry N2_2, 100°C3<5

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